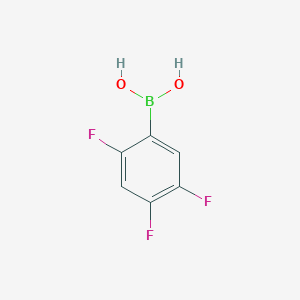

2,4,5-Trifluorophenylboronic acid

Description

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHHKNCSISEAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382451 | |

| Record name | 2,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-72-3 | |

| Record name | (2,4,5-Trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorophenylboronic Acid: Properties, Reactivity, and Applications

Abstract

2,4,5-Trifluorophenylboronic acid (2,4,5-TFPBA) is a versatile organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique trifluorinated phenyl ring imparts distinct electronic properties that significantly influence its reactivity and the characteristics of the resulting molecules. This guide provides a comprehensive technical overview of 2,4,5-TFPBA, detailing its physicochemical properties, synthesis, stability, and core applications. We delve into its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering mechanistic insights and a validated experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated reagent in pharmaceuticals, agrochemicals, and materials science.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Organoboronic acids are a cornerstone of contemporary synthetic chemistry, largely due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions.[1] Among these, fluorinated phenylboronic acids are of particular interest. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[2] Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect, which can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups—all desirable traits in drug design.[3]

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric features. The electron-deficient nature of the aromatic ring enhances its reactivity in key catalytic cycles, such as the transmetalation step in Suzuki-Miyaura couplings, making it a highly effective coupling partner.[3] This guide will explore the fundamental chemical properties that make 2,4,5-TFPBA an indispensable tool for synthetic chemists.

Physicochemical and Spectroscopic Properties

The physical and chemical identity of 2,4,5-TFPBA is well-defined, ensuring its reliable use in synthesis. It typically presents as a stable, white to off-white crystalline solid.[3] A summary of its key properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BF₃O₂ | [4][5] |

| Molecular Weight | 175.90 g/mol | [4][5] |

| CAS Number | 247564-72-3 | [4][5] |

| Melting Point | 118.0°C to 119.0°C | [4] |

| Boiling Point | 257.0 ± 50.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Solubility | Soluble in methanol | [4] |

| IUPAC Name | (2,4,5-trifluorophenyl)boronic acid | [5] |

| SMILES | OB(O)C1=CC(F)=C(F)C=C1F | [4] |

Spectroscopic Characterization: The structure of 2,4,5-TFPBA is confirmed through standard spectroscopic techniques.

-

NMR Spectroscopy : In ¹H NMR, characteristic signals for the aromatic protons are observed. ¹⁹F and ¹¹B NMR are particularly useful for confirming the fluorine substitution pattern and the presence of the boronic acid moiety, respectively.[7][8] The ¹³C NMR spectrum will show distinct resonances for the carbon atoms, with C-F couplings providing further structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum typically displays a broad O-H stretching band for the boronic acid group, along with characteristic C-F and B-O stretching vibrations.[9]

Synthesis of this compound

The most common laboratory and industrial synthesis of 2,4,5-TFPBA involves a Grignard reaction. The general pathway begins with the formation of a Grignard reagent from a corresponding aryl halide, which is then reacted with a borate ester, followed by acidic hydrolysis.[10]

Typical Synthesis Pathway:

-

Grignard Reagent Formation : 1-Bromo-2,4,5-trifluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 2,4,5-trifluorophenylmagnesium bromide.

-

Borylation : The freshly prepared Grignard reagent is cooled and reacted with a trialkyl borate, such as trimethyl borate, via nucleophilic attack on the boron atom.[11]

-

Hydrolysis : The resulting boronate ester intermediate is hydrolyzed with an aqueous acid (e.g., HCl) to yield the final this compound product.[11]

This method is robust and scalable, though careful control of anhydrous conditions is critical to prevent quenching of the Grignard reagent.[12]

Chemical Reactivity and Stability

Stability and Handling: this compound is a stable solid under normal laboratory conditions.[13] However, like many boronic acids, it can undergo dehydration to form a cyclic trimer anhydride (a boroxine). This process is typically reversible upon addition of water. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.[14]

Hazard Profile: The compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5] Harmful if swallowed.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[4][14] Work should be conducted in a well-ventilated fume hood.[14]

Reactivity in Suzuki-Miyaura Coupling: The primary application of 2,4,5-TFPBA is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic compounds.[15]

The reaction mechanism involves a well-established catalytic cycle:

-

Oxidative Addition : A Pd(0) catalyst oxidatively adds to an organic halide (Ar¹-X) to form a Pd(II) complex.[16]

-

Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.[17][18] The electron-withdrawing fluorine atoms on the 2,4,5-TFPBA ring facilitate this key step.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[16][17]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for reactants React1 [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; React2 [label="Ar²B(OH)₂\n(2,4,5-TFPBA)\n+ Base", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> Transmetal [label=" Transmetalation"]; Transmetal -> Pd0 [label=" Reductive\n Elimination"];

// Edges for reactants/products React1 -> OxAdd [style=dashed, arrowhead=none]; React2 -> Transmetal [style=dashed, arrowhead=none]; Transmetal -> Product [style=dashed]; } endom Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The 2,4,5-trifluorophenyl moiety is a valuable pharmacophore in medicinal chemistry and a functional unit in materials science.

-

Pharmaceuticals : The introduction of this group can enhance a drug candidate's binding affinity, metabolic stability, and cell permeability. Boronic acids themselves are a class of enzyme inhibitors, with drugs like Bortezomib (a proteasome inhibitor for treating multiple myeloma) showcasing their therapeutic potential.[1][19] 2,4,5-TFPBA serves as a key intermediate for synthesizing complex molecules where these properties are desired.[3]

-

Agrochemicals : Similar to pharmaceuticals, the fluorinated motif can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Organic Electronics : In materials science, the strong electron-withdrawing nature of the trifluorophenyl group is used to tune the electronic properties of organic semiconductors, polymers, and liquid crystals for applications in devices like OLEDs.[3]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Objective : To synthesize 4'-acetyl-2,4,5-trifluorobiphenyl.

Reaction Scheme : this compound + 4-Bromoacetophenone → 4'-acetyl-2,4,5-trifluorobiphenyl

Materials :

-

This compound (1.2 eq.)

-

4-Bromoacetophenone (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium Carbonate (K₂CO₃, 2.5 eq.)

-

Toluene and Water (e.g., 4:1 v/v mixture)

Procedure :

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone, this compound, and potassium carbonate.

-

Catalyst Addition : In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.

-

Solvent and Degassing : Add the toluene/water solvent mixture. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction : Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4'-acetyl-2,4,5-trifluorobiphenyl.

Self-Validation : The success of the protocol is validated by the complete consumption of the limiting reagent (4-bromoacetophenone) as observed by TLC/LC-MS and the isolation of the desired product with a clean ¹H NMR spectrum consistent with its structure.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and the advantageous characteristics it imparts to target molecules make it a staple in modern synthetic laboratories. The strong electron-withdrawing nature of the trifluorinated ring enhances its performance in Suzuki-Miyaura couplings, providing efficient access to a wide array of complex biaryl structures. As the demand for sophisticated molecules in medicine and materials science continues to grow, the importance and application of 2,4,5-TFPBA are set to expand even further.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C6H4BF3O2 | CID 2783133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 12. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. chemrxiv.org [chemrxiv.org]

A Technical Guide to 2,4,5-Trifluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 2,4,5-Trifluorophenylboronic acid (CAS Number: 247564-72-3 ) has emerged as a pivotal reagent for the introduction of the 2,4,5-trifluorophenyl moiety, a valuable pharmacophore in drug discovery and a key component in advanced materials.

This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its properties, synthesis, and applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their experimental endeavors.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 247564-72-3 | [1] |

| Molecular Formula | C₆H₄BF₃O₂ | [1] |

| Molecular Weight | 175.90 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 100 °C | [2] |

| IUPAC Name | (2,4,5-trifluorophenyl)boronic acid | [1] |

| Synonyms | (2,4,5-trifluorophenyl)boronic Acid, 2,4,5-Trifluorobenzeneboronic Acid | [1] |

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Therefore, it is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

The Synthetic Pathway: A Mechanistic Approach

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic species with a borate ester, followed by acidic hydrolysis. The most common methods employ either a Grignard reagent or an organolithium intermediate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A representative synthesis of a trifluorophenylboronic acid, adapted from a procedure for the 3,4,5-isomer, involves the formation of a Grignard reagent from the corresponding trifluorobromobenzene.[4]

Caption: A generalized workflow for the synthesis of trifluorophenylboronic acids via a Grignard reaction.

Detailed Synthetic Protocol (Representative)

This protocol is a representative example for the synthesis of trifluorophenylboronic acids and may require optimization for this compound.

Materials:

-

1,2,4-Trifluoro-5-bromobenzene

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 1 M solution)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a crystal of iodine and enough anhydrous THF to cover the magnesium. Gently heat the mixture to initiate the reaction. Add a solution of 1,2,4-trifluoro-5-bromobenzene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Boration: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula. Maintain the temperature below -70 °C during the addition.

-

Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a cooled aqueous solution of hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product as a solid.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.

The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound can influence its reactivity in the Suzuki-Miyaura coupling. While fluorinated arylboronic acids are generally effective coupling partners, the specific substitution pattern can affect the rate of transmetalation, a key step in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, field-tested protocol for the Suzuki-Miyaura coupling of an aryl halide with a fluorinated phenylboronic acid, which can be adapted for this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask or a reaction vial, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Discovery and Materials Science

The 2,4,5-trifluorophenyl motif, readily introduced using its corresponding boronic acid, is of significant interest in both medicinal chemistry and materials science.

-

Medicinal Chemistry: The incorporation of the 2,4,5-trifluorophenyl group can enhance a drug candidate's metabolic stability by blocking potential sites of metabolism. The fluorine atoms can also modulate the acidity or basicity of nearby functional groups and participate in favorable protein-ligand interactions, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and selectivity.

-

Materials Science: In the realm of materials science, fluorinated aromatic compounds are utilized in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The strong C-F bonds and the electronic properties of the trifluorophenyl group can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic and optical properties to the resulting materials.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its utility, primarily in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides a straightforward and efficient means of incorporating the 2,4,5-trifluorophenyl group into a wide array of molecules. The unique properties conferred by this fluorinated moiety continue to drive innovation in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction protocols, as detailed in this guide, is essential for researchers aiming to leverage the full potential of this powerful chemical building block.

References

- 1. This compound | C6H4BF3O2 | CID 2783133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

2,4,5-Trifluorophenylboronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and handling of this compound, a critical building block in contemporary drug discovery and materials science. The presence of the trifluorinated phenyl ring imparts unique electronic properties and can enhance the pharmacokinetic profiles of target molecules, such as metabolic stability and bioavailability.[1][2][3] Consequently, robust and scalable synthetic protocols are of paramount importance for researchers in both academic and industrial settings.

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the efficient formation of carbon-carbon bonds.[1][4] This guide will delve into the most prevalent and field-proven methods for its preparation, emphasizing the underlying chemical principles and critical experimental parameters that ensure success.

Core Synthetic Strategies: A Comparative Overview

The synthesis of arylboronic acids is predominantly achieved through two main pathways: the Grignard reaction and the organolithium-mediated borylation. Each method possesses distinct advantages and requires specific experimental considerations.

-

Grignard-Mediated Synthesis : This classic and widely-used method involves the reaction of an aryl magnesium halide (a Grignard reagent) with a trialkyl borate ester.[5][6][7] It is a cost-effective and well-established procedure, making it a common choice for large-scale synthesis. The primary challenge lies in the high reactivity and basicity of the Grignard reagent, which necessitates strictly anhydrous (water-free) conditions to prevent quenching.[7][8]

-

Lithiation-Borylation Synthesis : This approach utilizes a highly reactive organolithium species, typically generated via halogen-metal exchange from the corresponding aryl halide.[5][9] While often requiring lower temperatures and more stringent anhydrous techniques than Grignard reactions, this method can offer enhanced reactivity and compatibility with certain functional groups, providing a powerful alternative for complex syntheses.[10][11]

Protocol I: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 1-bromo-2,4,5-trifluorobenzene. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Workflow: Grignard Method

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Step-by-Step Methodology

1. Preparation and Apparatus:

-

All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents react violently with water.[7]

-

An inert atmosphere must be maintained throughout the reaction.

2. Grignard Reagent Formation:

-

Place magnesium turnings into the reaction flask. Add a single crystal of iodine. The iodine sublimates upon gentle heating, etching the magnesium surface to remove the passivating oxide layer and expose fresh, reactive metal.[6][12]

-

In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trifluorobenzene in anhydrous tetrahydrofuran (THF).

-

Add a small aliquot (approx. 5-10%) of the aryl bromide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. The high reactivity of the Grignard formation makes temperature control essential to prevent side reactions.[12]

-

After the addition is complete, stir the resulting dark brown-black mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium.

3. Borylation Reaction:

-

Cool the freshly prepared Grignard reagent to between -78°C (dry ice/acetone bath) and 0°C (ice/water bath). This low temperature is crucial to prevent over-addition of the highly nucleophilic Grignard reagent to the boron center, which would lead to undesired tetra-aryl borate complexes.[13]

-

Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

4. Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and cautiously quench it by slowly pouring it into a beaker containing a stirred solution of dilute hydrochloric acid. This step hydrolyzes the intermediate boronic ester to the final boronic acid and neutralizes any unreacted Grignard reagent.[6][13]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Quantitative Data for Grignard Synthesis

| Reagent | MW ( g/mol ) | Molar Eq. | Typical Amount (for 50 mmol scale) | Notes |

| 1-Bromo-2,4,5-trifluorobenzene | 210.99 | 1.0 | 10.55 g | Starting material. Must be anhydrous. |

| Magnesium Turnings | 24.31 | 1.1 - 1.2 | 1.34 g | A slight excess ensures full conversion of the aryl halide. |

| Iodine | 253.81 | catalytic | 1 crystal | Activates the magnesium surface. |

| Anhydrous THF | 72.11 | - | ~200 mL | Reaction solvent. Must be rigorously dried. |

| Trimethyl Borate | 103.91 | 1.1 | 5.72 g (6.1 mL) | Boron source. A slight excess is used. |

| 2M Hydrochloric Acid | - | excess | ~150 mL | Used for hydrolysis and work-up. |

| Expected Yield | 175.90 | - | 70-85% | Yields vary based on conditions and purity of reagents. |

Protocol II: Synthesis via Lithiation-Borylation

This method provides an alternative route using a highly reactive organolithium intermediate. It is particularly useful when Grignard formation is problematic.

Reaction Workflow: Lithiation Method

Caption: Workflow for the Lithiation-Borylation synthesis of this compound.

Detailed Step-by-Step Methodology

-

Preparation: As with the Grignard protocol, all glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.

-

Lithiation:

-

Dissolve 1-bromo-2,4,5-trifluorobenzene in anhydrous THF in the reaction flask.

-

Cool the solution to -78°C using a dry ice/acetone bath. Maintaining this low temperature is critical to ensure the stability of the organolithium intermediate and prevent side reactions.[9]

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The halogen-metal exchange is typically very fast. Stir for 30-60 minutes at -78°C.

-

-

Borylation:

-

While maintaining the temperature at -78°C, slowly add triisopropyl borate. The use of the bulkier triisopropyl borate can sometimes provide better selectivity compared to trimethyl borate in these reactions.

-

After addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up: The work-up procedure is identical to that described for the Grignard protocol (Step 4 above).

Purification: A Critical Step for High-Purity Material

Crude arylboronic acids often contain residual starting materials and byproducts, including the corresponding boroxine (a cyclic anhydride formed by dehydration of three boronic acid molecules). Achieving high purity (≥98%) is essential for subsequent applications like Suzuki coupling.[2]

-

Recrystallization : This is the most common and effective method for purifying solid boronic acids. The crude product can be dissolved in a minimal amount of a hot solvent (like ethyl acetate or dichloroethane) and then allowed to cool, or a second anti-solvent (like hexane) can be added to induce crystallization.[12][14]

-

Acid-Base Extraction : This technique leverages the acidic nature of the B(OH)₂ group.[15]

-

Dissolve the crude material in an organic solvent (e.g., diethyl ether).

-

Extract with a cold, aqueous basic solution (e.g., 1M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, leaving non-acidic impurities in the organic layer.

-

Separate the layers and wash the aqueous layer with fresh ether to remove any trapped organic impurities.

-

Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl until the pH is ~1-2. The pure boronic acid will precipitate as a white solid.

-

The solid can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

-

Chromatography : Column chromatography on standard silica gel is often challenging for boronic acids due to their polarity and tendency to streak or decompose on the acidic silica surface.[14][16] If chromatography is necessary, using neutral alumina or silica gel that has been pre-treated with a buffer may yield better results.[14][16]

Safety, Handling, and Storage

Handling the reagents for this synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and ANSI Z87.1-compliant safety goggles.[17]

-

Fume Hood : All operations should be conducted in a well-ventilated chemical fume hood.[17][18]

-

Reagent Hazards :

-

Organometallics (Grignard, n-BuLi) : These reagents are highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water and protic solvents. They must be handled under an inert atmosphere at all times.

-

Ethereal Solvents (THF, Diethyl Ether) : Highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Use from freshly opened containers or stills.

-

Boronic Acids : May cause skin, eye, and respiratory irritation.[19][20] Avoid creating and inhaling dust. Some boron compounds, like boric acid, are classified with reproductive toxicity.[18]

-

-

Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture.[19][21] Refrigeration is recommended to maintain long-term quality.

-

Waste Disposal : Quench reactive residues carefully (e.g., by slow addition to isopropanol, followed by methanol, then water). All chemical waste must be disposed of according to institutional and local regulations.[17]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 6. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ehs.washington.edu [ehs.washington.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.pt [fishersci.pt]

- 20. This compound | C6H4BF3O2 | CID 2783133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

Introduction: The Utility and Challenge of a Fluorinated Building Block

An In-Depth Technical Guide to the Stability and Storage of 2,4,5-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital organoboron compound extensively utilized as a chemical intermediate in modern organic synthesis.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for creating carbon-carbon bonds to assemble complex molecules.[3] The trifluorinated phenyl moiety is a desirable feature in medicinal chemistry, as the incorporation of fluorine atoms can significantly enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.[3][4][5]

However, the very electronic properties that make this reagent so useful—three strongly electron-withdrawing fluorine atoms rendering the aromatic ring electron-deficient—also introduce significant stability challenges.[3][6] Reagent degradation not only compromises the efficiency and reproducibility of chemical reactions but can also introduce impurities that complicate purification and analysis.[7] This guide provides a comprehensive overview of the stability profile of this compound, detailing its primary decomposition pathways, recommended storage and handling protocols, and analytical methods for assessing its integrity.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward proper handling and storage.

| Property | Value | Source |

| Chemical Formula | C₆H₄BF₃O₂ | [8][9] |

| Molecular Weight | 175.90 g/mol | [3][8][9] |

| Appearance | White to off-white crystalline solid/powder | [3][10] |

| Melting Point | ~100 °C (literature) | [9] |

| CAS Number | 247564-72-3 | [8][9][11] |

Core Stability Challenges and Decomposition Pathways

The stability of this compound is primarily threatened by three chemical processes: protodeboronation, oxidative degradation, and the formation of boroxine anhydrides. The electron-deficient nature of the trifluorophenyl ring exacerbates its susceptibility to these pathways compared to electron-rich or neutral arylboronic acids.

Protodeboronation: The Primary Degradation Route

Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[6][12] The reaction, which converts the boronic acid to 1,2,4-trifluorobenzene, is facilitated by the presence of a proton source, such as water.[7]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃ [7]

For highly electron-deficient systems like this compound, this process can be particularly rapid.[6][7][13] The fluorine atoms withdraw electron density from the aromatic ring, making the ipso-carbon more susceptible to protonolysis. This reaction can be catalyzed under both acidic and basic conditions.[14] Base-catalyzed protodeboronation, proceeding through a boronate anion intermediate, is often a significant issue in reaction mixtures (e.g., Suzuki coupling conditions) and during improper storage.[14][15][16]

Oxidative Degradation

Boronic acids are susceptible to oxidation, a process that can be particularly problematic under physiological pH or in the presence of reactive oxygen species.[17][18] This degradation pathway typically converts the boronic acid into the corresponding phenol (2,4,5-trifluorophenol) and boric acid.[19] While this can be a concern in biological applications, it can also occur during synthesis or storage if the material is exposed to oxidizing agents or even air over extended periods, especially under heat or light.[12][19]

Boroxine Formation

Like other boronic acids, this compound can exist in equilibrium with its cyclic trimer anhydride, known as a boroxine.[6] This is a dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring, releasing three molecules of water.

3 Ar-B(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

The presence of boroxine can complicate stoichiometry, as it is often a waxy, difficult-to-purify solid with a different molecular weight than the parent acid.[6] The equilibrium is reversible, and the presence of water will shift it back towards the monomeric boronic acid. However, storing the solid in a desiccated environment can favor boroxine formation.

Below is a diagram illustrating these primary decomposition pathways.

Recommended Storage and Handling Protocols

To mitigate decomposition and ensure the long-term integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Long-Term Storage

The ideal conditions for storing the solid material aim to minimize exposure to moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, such as a refrigerator (2-8 °C).[12][20] | Slows the rate of all decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[12] | Prevents oxidative degradation from atmospheric oxygen. |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and air; protects from light.[10] |

| Environment | Store in a dry, dark, and well-ventilated area.[10][12][21] | Protects from ambient moisture and light, which can accelerate degradation. |

Laboratory Handling Workflow

When using the reagent, the goal is to minimize its exposure to the ambient atmosphere.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a positive pressure stream of inert gas (e.g., argon or nitrogen).

-

Weighing and Dispensing: Weigh the required amount quickly. Avoid leaving the main container open to the air for extended periods.

-

Closing: Promptly and tightly reseal the container, purging the headspace with inert gas before sealing if possible.

-

Solution Preparation: Prepare solutions immediately before use. If a solution must be stored, use an anhydrous solvent and store it under an inert atmosphere at a low temperature.

The following diagram outlines a decision workflow for the proper handling and storage of the reagent.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is crucial for ensuring reproducible experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

HPLC-UV Method for Purity Analysis

Reversed-phase HPLC (RP-HPLC) can be used to separate the boronic acid from its main degradation product, 1,2,4-trifluorobenzene (from protodeboronation). The analysis of boronic acids can be challenging due to potential on-column degradation, but a rapid method can minimize this.[22][23]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of this compound.

-

Dissolve in a suitable aprotic solvent like acetonitrile to a final concentration of ~0.5-1.0 mg/mL.[22] Using aprotic solvents minimizes hydrolysis before injection.

-

Filter the sample through a 0.45 µm syringe filter if any particulates are visible.

-

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., Acquity BEH C18)[24]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water[24]

-

Mobile Phase B: Acetonitrile[24]

-

Gradient: A linear gradient, for example, starting at 95% A, ramping to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5-10 µL

-

-

Data Analysis:

-

The boronic acid should appear as the main peak.

-

The protodeboronated impurity (1,2,4-trifluorobenzene) will be more non-polar and thus have a longer retention time.

-

Calculate purity based on the relative peak area percentage.

-

The workflow for this analytical assessment is visualized below.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation and purity assessment.

-

¹H NMR: Can be used to check for the disappearance of the B(OH)₂ protons and the appearance of a new aromatic proton in the protodeboronated impurity.

-

¹⁹F NMR: Highly sensitive for fluorinated compounds, providing a clean spectrum to identify the parent compound and any fluorine-containing impurities.

-

¹¹B NMR: Can confirm the presence of the boronic acid and potentially identify the boroxine trimer, which will have a different chemical shift.

Enhancing Stability: The Use of Boronate Esters

For applications requiring high stability or for long-term storage, this compound can be converted into a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[12][25] MIDA boronates are particularly noteworthy as they are exceptionally stable, crystalline solids that are indefinitely stable on the benchtop under air.[25] They are designed for "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, minimizing the concentration of the unstable free boronic acid at any given time.[25] This strategy effectively circumvents the inherent instability of the free acid, ensuring high efficiency in reactions like Suzuki-Miyaura coupling.[25]

Conclusion

While this compound is an indispensable tool in pharmaceutical and materials science research, its utility is directly linked to its purity and stability. The electron-withdrawing nature of its fluoro substituents renders it highly susceptible to protodeboronation, oxidation, and boroxine formation. By understanding these degradation pathways, researchers can implement robust storage and handling protocols—centered on exclusion of moisture, oxygen, and light, along with low-temperature storage—to preserve the reagent's integrity. The use of analytical techniques like HPLC and NMR allows for routine verification of purity, while strategies such as conversion to stable boronate esters offer a powerful solution for overcoming inherent instability. Adherence to these principles will ensure the reliability and reproducibility of results, maximizing the potential of this valuable synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C6H4BF3O2 | CID 2783133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,5-三氟苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 247564-72-3 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,4,5-Trifluorophenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,5-Trifluorophenylboronic Acid in Organic Solvents

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the underlying chemical principles, predictive frameworks, and robust experimental methodologies required for accurately determining and applying solubility data in a laboratory setting.

Introduction: The Significance of this compound

This compound (CAS No. 247564-72-3) is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and three fluorine atoms.[1] Its molecular formula is C₆H₄BF₃O₂, with a molecular weight of approximately 175.90 g/mol .[1] This compound is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2] The electron-withdrawing nature of the three fluorine substituents significantly influences the electronic properties of the molecule, making it a sought-after reagent for creating complex, fluorinated organic molecules for applications in medicinal chemistry and materials science.[2][3]

Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of solvent for a reaction, influences reaction kinetics, and is a critical parameter for developing purification strategies such as crystallization and chromatography.[4][5] This guide will provide a theoretical framework and practical protocols to empower researchers in their work with this versatile compound.

Guiding Principles of Boronic Acid Solubility

The solubility of any compound is governed by the interplay of intermolecular forces between the solute and the solvent. For arylboronic acids, several key factors must be considered.

Polarity and the "Like Dissolves Like" Principle

The fundamental principle of solubility is that polar solutes dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4][6] this compound possesses both polar and non-polar characteristics.

-

Polar Moieties : The boronic acid group, -B(OH)₂, is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[7] This facilitates dissolution in protic and polar aprotic solvents.

-

Non-Polar Moiety : The trifluorophenyl ring constitutes the non-polar, hydrophobic portion of the molecule.

The overall solubility in a given solvent is a balance between these competing characteristics. The presence of three highly electronegative fluorine atoms further complicates the polarity, creating strong dipole moments within the aromatic ring.

The Critical Challenge: Dehydration and Boroxine Formation

A unique and critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][5] This equilibrium is a significant complicating factor in solubility studies because the boronic acid and its corresponding boroxine often exhibit vastly different solubilities.[5]

The position of this equilibrium is dependent on factors such as the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[5] This phenomenon can lead to inconsistencies in solubility measurements if not properly controlled, as commercial batches of boronic acids may contain varying amounts of the boroxine anhydride.[5]

References

Navigating the Unseen Threats: A Technical Guide to the Safe Handling of 2,4,5-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity. Among the vast arsenal of fluorinated building blocks, 2,4,5-Trifluorophenylboronic acid stands out for its utility in constructing complex molecular architectures, primarily through Suzuki-Miyaura cross-coupling reactions. However, the very features that make this reagent valuable also necessitate a profound understanding of its potential hazards. This guide provides an in-depth examination of the risks associated with this compound, offering a framework for its safe handling, storage, and disposal, grounded in scientific principles and field-proven insights.

Hazard Identification and Risk Assessment: Beyond the Label

While the Globally Harmonized System (GHS) provides a foundational understanding of a chemical's hazards, a comprehensive risk assessment requires a deeper dive into its toxicological and physicochemical properties.

Health Hazard Profile

This compound is classified as a hazardous substance, and its handling demands stringent safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact.

Skin and Eye Irritation: Direct contact with the skin can cause irritation.[1] More critically, it is a serious eye irritant, capable of causing significant damage.[1]

Respiratory Irritation: Inhalation of the dust or aerosolized particles of this compound may cause respiratory tract irritation.[1]

Genotoxicity: While comprehensive genotoxicity data for this compound is lacking, studies on other arylboronic acids have indicated a potential for weak mutagenicity in microbial assays.[2] This suggests that arylboronic acids, as a class, should be handled as potentially genotoxic impurities, especially in the context of active pharmaceutical ingredient (API) synthesis.[2] Further research on a novel phenylboronic acid derivative has also shown cytotoxic and genotoxic effects in in vivo assays.[3][4]

Chronic Toxicity: Long-term exposure data for this specific compound is not available. However, chronic exposure to other organoboron compounds has been associated with various health effects. For instance, studies on the herbicide 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), a structurally related chlorinated aromatic compound, have shown associations with various health issues, although confounding factors from contaminants were present.[5]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1]

Physicochemical Hazards

Understanding the chemical's reactivity and stability is paramount to preventing accidents in a laboratory setting.

Thermal Decomposition: While specific studies on the thermal decomposition of this compound are not prevalent, general principles of organic chemistry suggest that at elevated temperatures, it will decompose. Hazardous decomposition products are likely to include toxic and corrosive gases such as carbon oxides (CO, CO2), boron oxides, and hydrogen fluoride.[6][7] The presence of fluorine in the molecule makes the formation of hydrogen fluoride a significant concern, as it is a highly corrosive and toxic gas.

Hydrolytic Stability and Reactivity: The stability of fluorinated phenylboronic acids is influenced by pH and temperature.[8][9] While many arylboronic acids are stable under ambient conditions, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, such as in the presence of strong acids or bases, or with prolonged heating in aqueous solutions.[2] The fluorine substituents on the phenyl ring can also influence the Lewis acidity of the boron center, affecting its reactivity and stability.[8]

Incompatibility: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[10] Reactions with these substances can be exothermic and may lead to the release of hazardous fumes. A comprehensive list of incompatible chemicals should always be consulted before initiating any new reaction.[11][12][13]

Environmental Hazards

The environmental fate and ecotoxicity of this compound are not well-documented. However, information on related compounds provides some insight.

Persistence and Degradation: Fluorinated aromatic compounds can be persistent in the environment.[14][15][16] Anaerobic degradation of some fluorinated benzoates has been observed, but the process can be slow and dependent on specific microbial populations.[14][15][16] The high stability of the carbon-fluorine bond contributes to the recalcitrance of many fluorinated organic compounds.[17][18]

Aquatic Toxicity: A safety data sheet for the related compound 3,4,5-trifluorophenylboronic acid indicates that it is toxic to aquatic life with long-lasting effects.[19] Given the structural similarity, it is prudent to assume that this compound poses a similar threat to aquatic ecosystems. Therefore, it must not be released into the environment.

Safe Handling and Engineering Controls: A Proactive Approach

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Enclosed Systems: For larger-scale operations, the use of glove boxes or other enclosed systems is highly recommended to provide an additional layer of containment.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used. Double gloving is recommended for added protection.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling Protocols

Adherence to strict protocols is critical to minimizing risk.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the powder.

-

Controlled Additions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to prevent splashing and uncontrolled reactions.

-

Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Spill Management: Have a spill kit readily available that is appropriate for acidic and organic compounds. In case of a spill, evacuate the area, notify others, and follow established emergency procedures.

Storage and Waste Management: A Lifecycle Perspective

Proper storage and disposal are as crucial as safe handling to ensure a safe working environment and protect the environment.

Storage

-

Container: Store in a tightly sealed, properly labeled container. The original container is ideal.

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. A dedicated cabinet for corrosive and reactive materials is recommended.

-

Segregation: Do not store with strong oxidizing agents, strong acids, or strong bases.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect contaminated solid waste (e.g., filter paper, gloves, weighing boats) in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect reaction residues and solvent washes in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Route: All hazardous waste must be disposed of through a licensed environmental waste management company. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of a safe experimental workflow and the decision-making process for handling this hazardous material.

Caption: A logical workflow for experiments involving this compound.

References

- 1. This compound | C6H4BF3O2 | CID 2783133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human health effects of 2,4,5-T and its toxic contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 13. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 14. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. researchgate.net [researchgate.net]

- 17. Biodegradation of fluorinated compounds widely used in agro-industrial applications | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. 3,4,5-三氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Advent and Ascendance of Fluorinated Phenylboronic Acids: A Technical Guide to Their Discovery and Historical Development

For Immediate Release

A comprehensive technical guide detailing the discovery, historical evolution, and scientific significance of fluorinated phenylboronic acids. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthesis, properties, and applications of this pivotal class of chemical compounds.

Introduction: The Strategic Union of Boron and Fluorine

The trajectory of modern organic chemistry, particularly in the realms of pharmaceutical and materials science, has been profoundly shaped by the strategic incorporation of fluorine into organic molecules. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart remarkable characteristics to parent compounds, including enhanced metabolic stability, increased lipophilicity, and altered acidity.[1][2] Parallel to the rise of organofluorine chemistry, the development of organoboron compounds, especially boronic acids, has provided a powerful toolkit for carbon-carbon bond formation.[3] The convergence of these two fields in the form of fluorinated phenylboronic acids has created a class of reagents with unparalleled utility in synthesis and drug discovery. This guide traces the historical journey of these compounds, from their conceptual origins to their current status as indispensable tools in the laboratory and industry.

Part 1: Early Synthetic Frontiers and the Dawn of Fluorinated Aromatics

The story of fluorinated phenylboronic acids is intrinsically linked to the broader history of organofluorine chemistry. For much of the early 20th century, the synthesis of fluorinated aromatic compounds was a significant challenge.[4][5] Direct fluorination was often too reactive and difficult to control.[4] A breakthrough came with the advent of the Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927.[6][7] This method, involving the thermal decomposition of diazonium fluoroborates, provided a reliable, albeit often harsh, route to fluoroarenes.[7] This development was a crucial prerequisite for the eventual synthesis of fluorinated phenylboronic acids, as it made the necessary fluorinated aromatic precursors accessible.

While a definitive "first synthesis" of a simple fluorinated phenylboronic acid is not prominently documented in a single landmark paper, their preparation became feasible with the establishment of standard methods for boronic acid synthesis. The most common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by hydrolysis.

The logical pathway to the first fluorinated phenylboronic acids, therefore, involved a two-step process:

-

Synthesis of a fluoroaromatic halide: This would have been achieved through methods like the Schiemann reaction to produce compounds such as 4-fluorobromobenzene.

-

Conversion to the boronic acid: The resulting fluoroaromatic halide could then be converted to a Grignard or organolithium reagent and subsequently reacted with a borate ester.

This fundamental synthetic sequence laid the groundwork for the initial exploration of this compound class.

Part 2: The Suzuki-Miyaura Revolution and the Rise to Prominence

The true ascent of fluorinated phenylboronic acids began with the discovery and development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and 1980s.[8][9] This palladium-catalyzed reaction between an organoboron compound and an organic halide proved to be an exceptionally versatile and functional-group-tolerant method for forming carbon-carbon bonds.[9][10] The mild reaction conditions, commercial availability of reagents, and the stability of boronic acids contributed to its rapid adoption.[9]

The unique properties of fluorinated phenylboronic acids made them highly desirable coupling partners in Suzuki-Miyaura reactions:

-

Electronic Tuning: The electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid and the electronic properties of the resulting biaryl product.[1] This is particularly valuable in medicinal chemistry for modulating the binding affinity of a drug candidate to its target.[1]

-

Metabolic Blocking: A fluorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[1]

-

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

The synergy between the synthetic power of the Suzuki-Miyaura coupling and the desirable properties imparted by fluorine created a surge in demand for a diverse array of fluorinated phenylboronic acids.[11][12] This, in turn, spurred further innovation in their synthesis.

Part 3: Modern Synthetic Methodologies: Efficiency and Precision

The increasing importance of fluorinated phenylboronic acids has driven the development of more sophisticated and efficient synthetic methods beyond the classical Grignard approach.

Catalytic Borylation of Fluoroarenes

A significant advancement has been the development of transition metal-catalyzed C-H borylation reactions. These methods allow for the direct conversion of a C-H bond on a fluoroaromatic ring to a C-B bond, often with high regioselectivity. Iridium- and rhodium-based catalysts have been particularly successful in this regard.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Fluoroarene

-

Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with the fluoroarene (1.0 mmol), bis(pinacolato)diboron (B2pin2) (1.2 mmol), [Ir(COD)OMe]2 (0.015 mmol), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.030 mmol).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) (3 mL) is added to the vessel.

-

Reaction Conditions: The vessel is sealed and heated to 80 °C for 16 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to yield the fluorinated aryl boronate ester.

Direct Fluorination of Phenylboronic Acids

More recently, methods for the direct fluorination of pre-existing phenylboronic acids and their esters have emerged as a powerful strategy. These reactions often employ electrophilic fluorinating agents.

In 2013, the Sanford group reported a copper-mediated fluorination of arylboronic acids and their derivatives.[13] This work demonstrated the feasibility of late-stage fluorination, allowing for the introduction of fluorine at a later step in a synthetic sequence, which is highly advantageous in drug discovery.[13]

Diagram: Conceptual Workflow for Modern Synthesis

Caption: Comparison of classical and modern synthetic routes to fluorinated phenylboronic acids.

Part 4: Impact and Applications

The availability of a wide range of fluorinated phenylboronic acids has had a profound impact on several scientific disciplines.

Drug Discovery and Medicinal Chemistry

A significant percentage of modern pharmaceuticals contain fluorine.[1] Fluorinated phenylboronic acids are key building blocks in the synthesis of many of these drugs. They are used to introduce fluorinated phenyl moieties into complex molecular architectures, leading to improved pharmacokinetic and pharmacodynamic properties.[1]

Table 1: Influence of Fluorine Substitution on Physicochemical Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Acidity (pKa) | Generally increases (lower pKa) | The electron-withdrawing nature of fluorine stabilizes the boronate anion.[8] |

| Lipophilicity (logP) | Generally increases | The C-F bond is more lipophilic than a C-H bond. |

| Metabolic Stability | Often enhanced | The strong C-F bond is resistant to enzymatic cleavage.[1] |

| Binding Affinity | Can be modulated | Fluorine can participate in favorable interactions with protein targets. |

Materials Science

In materials science, fluorinated phenylboronic acids are used in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The introduction of fluorine can tune the electronic and physical properties of these materials, leading to enhanced performance. For instance, in liquid crystals, fluorination can affect the dielectric anisotropy and viscosity.

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging. The development of methods for the late-stage radiofluorination of boronic acids has been a major advance in the synthesis of ¹⁸F-labeled radiotracers.[13] This allows for the efficient labeling of complex molecules for in vivo imaging applications in drug development and clinical diagnostics.[13]

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of fluorinated phenylboronic acids represent a significant chapter in the history of organic chemistry. From their origins rooted in the early challenges of organofluorine synthesis to their current status as indispensable reagents, their journey has been one of continuous innovation. The powerful synergy with the Suzuki-Miyaura coupling reaction propelled them to the forefront of synthetic chemistry. As our understanding of the subtle yet profound effects of fluorine on molecular properties continues to grow, and as new synthetic methodologies emerge, the importance of fluorinated phenylboronic acids in science and technology is set to expand even further, paving the way for the creation of new medicines, materials, and diagnostic tools.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. archivemarketresearch.com [archivemarketresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4,5-Trifluorophenylboronic Acid

Introduction: The Significance of the 2,4,5-Trifluorophenyl Moiety in Modern Chemistry